molecular formula C19H23NO6 B12191909 4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate

4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B12191909
M. Wt: 361.4 g/mol
InChI Key: UWCMLPHGDFDBEH-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a synthetic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C19H23NO6/c1-12-10-17(22)25-15-11-13(7-8-14(12)15)24-16(21)6-5-9-20-18(23)26-19(2,3)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,20,23)

InChI Key

UWCMLPHGDFDBEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methyl-2-oxo-2H-chromen-7-ol and 4-[(tert-butoxycarbonyl)amino]butanoic acid.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.

    Procedure: The starting materials are dissolved in the solvent, and the coupling agent and catalyst are added. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the tert-butoxycarbonyl group.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that derivatives of 4-methyl-2-oxo-2H-chromen can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer progression, suggesting potential for further development as anticancer agents.
  • Anti-inflammatory Effects : Compounds in the chromene family have been reported to possess anti-inflammatory properties. This could be attributed to their ability to modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases.
  • Antioxidant Properties : The antioxidant activity of this compound can be beneficial in protecting cells from oxidative stress, which is implicated in numerous diseases including neurodegenerative disorders.
  • Neuroprotective Effects : Some studies suggest that chromene derivatives may provide neuroprotection by inhibiting neuroinflammation and promoting neuronal survival, highlighting their potential in treating neurodegenerative diseases like Alzheimer's.

Materials Science Applications

  • Polymer Synthesis : The compound can serve as a monomer or additive in polymer chemistry, contributing to the synthesis of novel materials with enhanced properties such as thermal stability and mechanical strength.
  • Dyes and Pigments : The chromene structure is known for its vibrant colors, making it suitable for applications in dyeing processes or as pigments in various industries including textiles and coatings.

Biochemical Applications

  • Enzyme Inhibition Studies : The unique structure allows for the exploration of enzyme inhibition mechanisms, particularly those related to metabolic pathways. This can lead to the development of new therapeutic agents targeting specific enzymes.
  • Drug Delivery Systems : The compound's ability to form complexes with various biomolecules opens avenues for its use in drug delivery systems, enhancing the bioavailability of therapeutic agents.

Case Studies

  • Anticancer Research : A study conducted on a series of chromene derivatives demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating strong potential for further development as anticancer drugs.
  • Inflammation Models : In vivo studies using animal models of inflammation showed that compounds similar to 4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate significantly reduced inflammatory markers compared to controls.
  • Polymer Development : Research into the incorporation of this compound into polymer matrices revealed improvements in thermal stability and mechanical properties, suggesting its utility in advanced material applications.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.

    Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 4-methyl-2-oxo-2H-chromen-7-yl sulfamate
  • 4-methyl-2-oxo-2H-chromen-7-yl 4-methoxy-benzene-sulfonate

Uniqueness

4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is unique due to its specific structural features, which confer distinct biological activities and synthetic versatility. Its tert-butoxycarbonyl group provides a protective function, allowing for selective reactions and modifications.

Biological Activity

4-Methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a synthetic compound belonging to the coumarin class, characterized by its unique chromen-2-one core structure. This compound exhibits significant biological activity, particularly in pharmacological contexts, making it a subject of interest for further research.

Chemical Structure and Properties

The molecular formula of 4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is C_{18}H_{23}NO_{5}, with a molecular weight of approximately 375.4 g/mol. The structure includes a benzopyran ring fused with a carbonyl group and a butanoate moiety modified with a tert-butoxycarbonyl protecting group on the amino side chain.

Biological Activities

Coumarin derivatives, including this compound, are known for their diverse biological effects:

  • Antimicrobial Activity : Various studies have indicated that coumarin derivatives exhibit antimicrobial properties. This compound's structural features may enhance its efficacy against various pathogens.
  • Anti-inflammatory Effects : Research suggests that compounds in this category can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
  • Anticancer Potential : Preliminary studies have shown that coumarin derivatives can exhibit cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) cells. For instance, related compounds have demonstrated IC50 values indicating potent anticancer activity.

The biological activity of 4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is believed to involve interactions with specific molecular targets, such as enzymes and receptors involved in inflammatory and cancer pathways. The chromen-2-one core is known to inhibit various enzymes, which may lead to the observed pharmacological effects.

Comparative Analysis with Related Compounds

A comparison of similar compounds reveals the unique biological activity profile of 4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate:

Compound NameMolecular FormulaBiological Activity
4-Ethyl-2-oxo-2H-chromen-7-yl 4-(tert-butoxycarbonyl)amino)butanoateC_{19}H_{25}NO_{5}Antimicrobial, anti-inflammatory
2-Oxo-4-phenyl-2H-chromen-7-ylo 4-(tert-butoxycarbonyl)amino)butanoateC_{21}H_{25}NO_{5}Anticancer, fluorescent probe
6-butyl-3-(2-methylthiazol)-4H-chromen derivativeC_{16}H_{18}N_{2}O_{3}Antimicrobial properties

Case Studies and Research Findings

  • Anticancer Study : A study evaluated the anticancer potential of related coumarin derivatives against MCF-7 cells, reporting IC50 values ranging from 0.47 μM to over 16 μM for various derivatives, highlighting the potential for targeted cancer therapies using these compounds .
  • Acetylcholinesterase Inhibition : Research on substituted coumarins has demonstrated their ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Inflammatory Response Modulation : Studies have indicated that certain coumarin derivatives can modulate inflammatory responses by inhibiting nitric oxide production and other pro-inflammatory mediators .

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